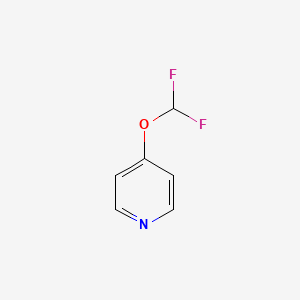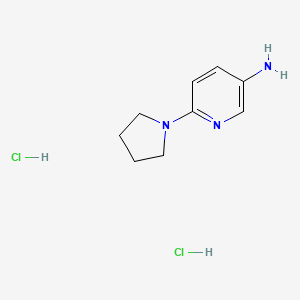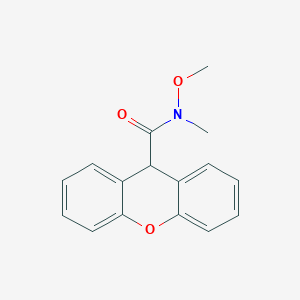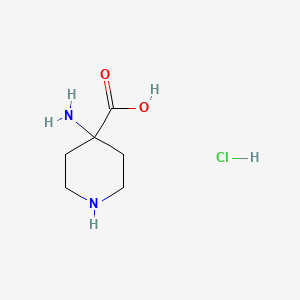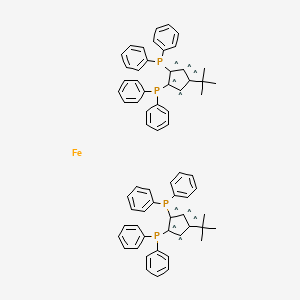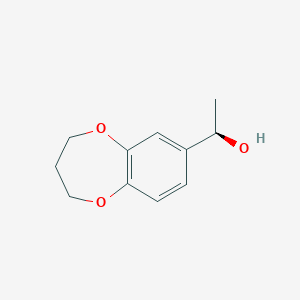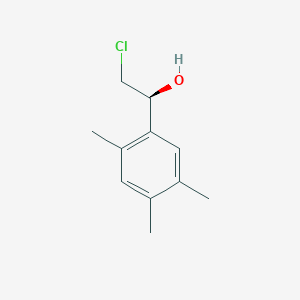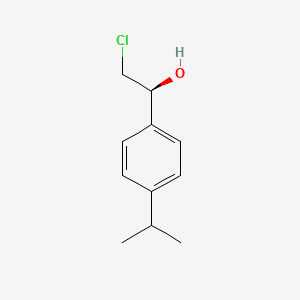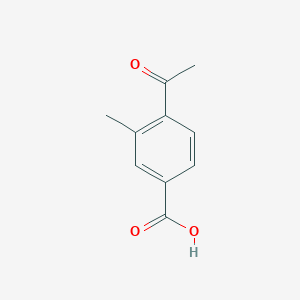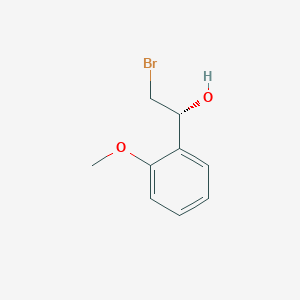
(1R)-2-Bromo-1-(2-methoxy-phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R)-2-Bromo-1-(2-methoxy-phenyl)ethanol” is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 . The compound is also known as “(1R)-1-(2-methoxyphenyl)ethanol” and is stored at room temperature .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) offers an attractive method to access this important compound . Another study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has been characterized using 1H NMR, 13C NMR, and Fourier-transform infrared (FT-IR) spectroscopy .Chemical Reactions Analysis
The compound “this compound” can undergo various chemical reactions. For example, it can participate in enzymatic synthesis, which is a key step in the production of certain pharmaceuticals .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 152.19 g/mol . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 236.4±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Applications De Recherche Scientifique
Chemical Synthesis and Stereochemistry
- The resolution of enantiomers of bromohydrins, derived from similar compounds, has facilitated the synthesis of optically active epoxides and alcohols, indicating the importance of these compounds in stereochemical studies and the determination of optical purity through techniques such as n.m.r. and h.p.l.c. analysis (Boyd, Sharma, & Smith, 1983). This work underscores the significance of such compounds in resolving complex stereochemical configurations in chemical synthesis.
Pharmacokinetics and Metabolism
- Studies on the metabolism of psychoactive substances have identified metabolites related to "(1R)-2-Bromo-1-(2-methoxy-phenyl)ethanol," contributing to our understanding of metabolic pathways and the synthesis of specific alcohol and carboxylic acid metabolites from compounds undergoing deamination and subsequent reduction or oxidation (Kanamori et al., 2002). These findings are crucial for the development of new drugs and for understanding the metabolic fate of brominated and methoxylated compounds in biological systems.
Organic Chemistry and Catalysis
- Research on the synthesis of 1,2,3,4-tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline and related compounds, achieved through cyclization and methylation, demonstrates the application of these compounds in organic synthesis, offering insights into the mechanisms of reaction and the influence of stereochemistry (Kametani, Sugi, Yagi, Fukumoto, & Shibuya, 1970). Such research is fundamental in expanding the toolkit available for the synthesis of complex organic molecules.
Novel Compounds and Chemical Reactions
- The preparation and characterization of novel compounds, such as the racemic secondary alcohol with an asymmetric carbon derived from related bromo-phenyl compounds, highlight the ongoing exploration of new chemicals with potential applications in various fields, including materials science and medicinal chemistry (Wurfer & Badea, 2021). Discoveries in this area can lead to the development of new materials and pharmaceuticals.
Green Chemistry and Sustainable Processes
- Advances in green chemistry, such as the ultrasound-mediated, catalyst-free synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ols in aqueous ethanol, showcase the application of environmentally friendly methods to produce compounds efficiently and sustainably (Shabalala et al., 2020). Such approaches are critical in reducing the environmental impact of chemical synthesis.
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
(1R)-2-bromo-1-(2-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROJNSZKFGHHNR-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)
![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)
